molecular formula C19H17N3O4S B5568960 2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide

2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No. B5568960
M. Wt: 383.4 g/mol
InChI Key: NMCDZCOAOUHWPS-UHFFFAOYSA-N
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Description

2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide belongs to a class of compounds characterized by specific functional groups and a benzamide core structure. These compounds are often studied for their chemical and physical properties, and potential applications in various fields including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, compounds like sulpiride, with a similar structure, have been synthesized through a process involving carbon-14 labeling (Noel et al., 1972). Such synthesis methods can be intricate, involving several reaction stages to introduce specific functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to the target compound, often involves a benzene ring substituted with various groups, influencing their chemical behavior and interactions. X-ray crystallography and spectroscopic methods are commonly used for structural analysis (Banerjee et al., 2002).

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions based on their functional groups. For example, sulfonyl groups may participate in substitution reactions, influencing the compound's reactivity (Ife et al., 1989).

Physical Properties Analysis

Physical properties like solubility, melting point, and stability under different conditions are key aspects of these compounds. The presence of specific groups like methoxy or sulfonyl can significantly affect these properties (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other chemicals, and pharmacological activities, are influenced by the structural components of the molecule. Benzamide derivatives often exhibit varied chemical behaviors based on the substituents present on the benzene ring (Kelley et al., 1990).

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Structure-Activity Relationships : A study explored the structure-activity relationships in series of hypoglycemic benzoic acid derivatives, highlighting the chemical versatility and potential therapeutic applications of compounds structurally related to "2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide" (Grell et al., 1998). This research provides a basis for understanding how structural modifications can influence biological activity, particularly in the context of developing antidiabetic agents.

Novel Electroactive Material : Another study utilized a drug with a similar sulfonyl benzamide structure as a novel electroactive material for the preparation of a PVC-based Zn2+-selective electrode. This innovative application demonstrates the compound's utility in developing selective sensors for metal ions (Saleh & Gaber, 2001).

Biological Applications

Antisecretory Activity : Research into [(pyridylmethyl)sulfinyl]benzimidazoles, which share functional group similarities with "2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide," revealed compounds with potent antisecretory activity by inhibiting the (H+,K+)-ATPase enzyme. This class of compounds, including pantoprazole, demonstrates significant therapeutic potential in treating gastric acid-related diseases (Kohl et al., 1992).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its properties, efforts to improve its synthesis, or investigations into new uses .

properties

IUPAC Name

2-methoxy-N-phenyl-5-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-17-11-10-15(27(24,25)22-18-9-5-6-12-20-18)13-16(17)19(23)21-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCDZCOAOUHWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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